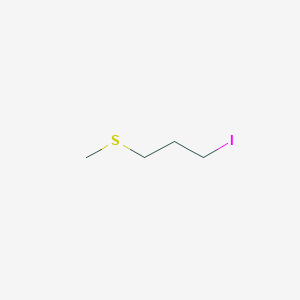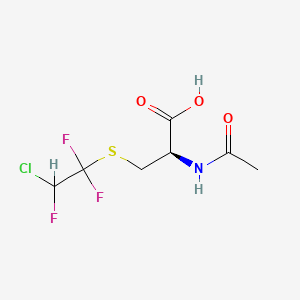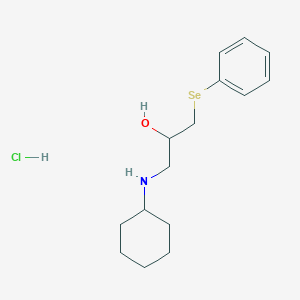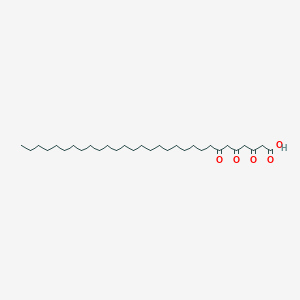![molecular formula C21H40 B14356517 1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane CAS No. 91526-03-3](/img/structure/B14356517.png)
1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes an ethyl group and a pentylcyclohexyl group attached to a cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of cyclohexane derivatives. The reaction conditions often include the use of strong bases and alkyl halides to introduce the ethyl and pentylcyclohexyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Halogenation and other substitution reactions can occur, often using reagents like halogens or halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), halogenated compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane has various applications in scientific research:
Chemistry: Used as a model compound to study cycloalkane reactions and mechanisms.
Biology: Investigated for its potential effects on biological membranes and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simpler cycloalkane with a single ring structure.
Methylcyclohexane: Contains a methyl group attached to the cyclohexane ring.
Ethylcyclohexane: Similar to 1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane but lacks the pentylcyclohexyl group.
Uniqueness
This compound is unique due to its complex structure, which includes both ethyl and pentylcyclohexyl groups
Propiedades
Número CAS |
91526-03-3 |
|---|---|
Fórmula molecular |
C21H40 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
1-ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane |
InChI |
InChI=1S/C21H40/c1-3-5-6-7-19-12-14-21(15-13-19)17-16-20-10-8-18(4-2)9-11-20/h18-21H,3-17H2,1-2H3 |
Clave InChI |
ZVOYQDDSZSBNTP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)CCC2CCC(CC2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate](/img/structure/B14356445.png)

![2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol](/img/structure/B14356450.png)



![1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14356467.png)

![[(3,4,5-Trimethoxyphenyl)methylidene]propanedial](/img/structure/B14356479.png)

![1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride](/img/structure/B14356491.png)

![N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B14356509.png)
